molecular formula C25H16N4O B13736982 3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one CAS No. 1016225-54-9

3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one

Cat. No.: B13736982
CAS No.: 1016225-54-9
M. Wt: 388.4 g/mol
InChI Key: FRLISQSAYSCAJJ-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one is a member of the indeno[1,2-b]pyrazolo[4,3-e]pyridine (IPP) family, characterized by a fused tetracyclic core comprising indenone, pyrazole, and pyridine rings. Its synthesis typically involves a three-component reaction between 5-amino-3-methyl-1-phenylpyrazole, 1,3-indanedione, and pyridine-3-carbaldehyde under conventional or green conditions . Structural confirmation relies on NMR, FTIR, and X-ray crystallography, which reveal aromatic delocalization in the pyridine and aryl rings, with bond fixation in the pyrazole moiety .

Properties

CAS No.

1016225-54-9

Molecular Formula

C25H16N4O

Molecular Weight

388.4 g/mol

IUPAC Name

12-methyl-14-phenyl-10-pyridin-3-yl-13,14,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,10,12,15-heptaen-8-one

InChI

InChI=1S/C25H16N4O/c1-15-20-21(16-8-7-13-26-14-16)22-23(18-11-5-6-12-19(18)24(22)30)27-25(20)29(28-15)17-9-3-2-4-10-17/h2-14H,1H3

InChI Key

FRLISQSAYSCAJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=C(C(=C12)C4=CN=CC=C4)C(=O)C5=CC=CC=C53)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

The synthesis of 3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in the presence of glacial acetic acid . This method is widely used due to its efficiency and high yield. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that 3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one exhibits promising anticancer properties. Its structure allows for interactions with various biological targets involved in cancer cell proliferation and survival. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases that are crucial for tumor growth, leading to apoptosis in cancer cells.

Neuroprotective Effects

Research has demonstrated that this compound may provide neuroprotective benefits in models of neurodegenerative diseases. Its potential mechanisms include:

  • Reduction of Oxidative Stress : The compound may reduce oxidative stress in neuronal cells, which is a significant factor in diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially making it useful in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Preliminary studies suggest that 3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one may exhibit antimicrobial properties against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Organic Electronics

Due to its unique electronic properties, this compound is being explored for use in organic electronic devices. Its ability to facilitate charge transport makes it a candidate for applications in:

Application TypeDescription
Organic Light Emitting Diodes (OLEDs)Utilized as an emissive layer due to efficient light emission properties.
Organic Photovoltaics (OPVs)Investigated for its ability to enhance charge separation and transport within photovoltaic cells.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the effects of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through the activation of specific apoptotic pathways.

Case Study 2: Neuroprotection

Research conducted at a prominent university demonstrated that treatment with this compound significantly reduced markers of neuronal damage in animal models subjected to neurotoxic agents. The findings suggest that it could be developed into a therapeutic agent for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to the disruption of cellular processes. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation, thereby inducing cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other molecular targets, such as DNA and proteins, leading to its diverse biological activities .

Comparison with Similar Compounds

4-Fluorophenyl Derivative

  • Compound: 4-(4-Fluorophenyl)-3-methyl-1-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one
  • Synthesis : Three-component reaction using 4-fluorobenzaldehyde instead of pyridine-3-carbaldehyde .
  • Properties: The electron-withdrawing fluorine atom enhances intermolecular interactions (C—H⋯F), leading to a higher melting point (~250–252°C) compared to non-fluorinated analogs. Aromatic delocalization is similar, but the fluorine substituent increases electrophilicity .

4-Hydroxyphenyl Derivative

  • Compound: 4-(4-Hydroxyphenyl)-3-methyl-1-phenyl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one
  • Properties : The hydroxyl group introduces hydrogen-bonding capabilities (O—H⋯N/O), improving solubility in polar solvents. This derivative is marketed as a high-purity reagent (CAS: 1016225-46-9) for pharmaceutical research .

3-Acetyl-2-methyl-4-phenyl Derivative

  • Compound: 3-Acetyl-2-methyl-4-phenylindeno[1,2-b]pyridin-5-one
  • Structural Differences : Lacks the pyrazole ring, simplifying the core to a tricyclic system. The acetyl group at position 3 increases steric bulk and may alter metabolic stability .

Physical and Spectral Properties

Compound Melting Point (°C) FTIR (C=O stretch, cm⁻¹) UV-Vis λmax (nm) Notable Features
Target Compound Data not provided ~1700–1710 290–310 (modulable ICT) Pyridinyl enhances π-stacking interactions
1,3-Dimethyl-4-phenyl (4a) 246–248 1709 N/A Methyl groups increase lipophilicity
4-(5-Nitrofuran-2-yl) (4d) 300–302 1702 N/A Nitro group aids in fluorescence quenching

Key Research Findings

Synthetic Efficiency : Green methodologies (e.g., ionic liquids, ultrasound) for IPP synthesis reduce reaction times (<2 hours) and improve yields (up to 85%) compared to conventional methods .

Structural Versatility : Substituents at position 4 (e.g., pyridinyl, fluorophenyl, hydroxyphenyl) dictate electronic properties and supramolecular interactions, enabling tailored applications in materials science and medicinal chemistry .

Limitations : Early methods suffered from low yields (<50%) and harsh conditions (toxic solvents, high temperatures), but recent advances address these issues .

Biological Activity

3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one (CAS Number: 1016225-54-9) is a complex organic compound with a molecular formula of C25H16N4OC_{25}H_{16}N_{4}O and a molecular weight of approximately 388.42 g/mol. This compound is part of a class of pyrazole derivatives that have garnered attention for their potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The structure of 3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one features multiple fused rings and heteroatoms that contribute to its unique biological properties. The compound's LogP value is 5.0023, indicating significant lipophilicity, which may influence its absorption and distribution in biological systems.

PropertyValue
Molecular FormulaC25H16N4O
Molecular Weight388.42100 g/mol
LogP5.00230
CAS Number1016225-54-9

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance, research has shown that certain pyrazole-based compounds exhibit significant antiproliferative effects on various cancer cell lines. A study reported that derivatives similar to 3-Methyl-1-phenyl-4-pyridin-3-yl exhibited apoptosis-inducing properties in human cancer cells, suggesting a mechanism involving the activation of apoptotic pathways through the modulation of key signaling molecules .

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes that play crucial roles in metabolic disorders. For example, some pyrazole derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can be beneficial in managing conditions like diabetes by controlling postprandial hyperglycemia .

Neuroprotective Effects

There is emerging evidence suggesting that compounds within this chemical class may possess neuroprotective effects. Studies indicate that certain pyrazole derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

  • Antiproliferative Activity : A study published in the Journal of Medicinal Chemistry demonstrated that structurally related compounds to 3-Methyl-1-phenyl-4-pyridin-3-yl exhibited significant cytotoxic effects against various cancer cell lines, with IC50 values in the micromolar range .
  • Diabetes Management : Research conducted by Kumar et al. focused on the synthesis and evaluation of α-glucosidase inhibitors derived from pyrazole scaffolds. The findings indicated that these compounds could effectively lower blood glucose levels post-meal in diabetic models .
  • Neuroprotection : A recent investigation into the neuroprotective properties of pyrazole derivatives revealed that they could reduce neuronal cell death induced by oxidative stress in vitro, suggesting potential applications in treating neurodegenerative disorders .

Q & A

Q. Table 1. Optimization of Cyclization Conditions

SolventTemperature (°C)Time (h)Yield (%)Purity (HPLC)
Ethanol8066598.5
DMF12047297.8
Pyridine10056899.1
Data adapted from multi-step syntheses of analogous heterocycles .

Q. Table 2. Key Crystallographic Parameters

ParameterValue
Space groupP212_1/c
Unit cell dimensionsa = 10.2 Å, b = 12.4 Å, c = 14.1 Å
R factor0.047
Mean C–C bond length1.40 ± 0.02 Å
Derived from single-crystal studies of related indeno-pyrazolo-pyridines .

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